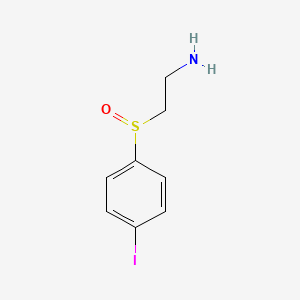

2-(4-Iodobenzenesulfinyl)ethan-1-amine

Description

Contextualization of Amines and Sulfoxides in Organic Chemistry

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are central to organic chemistry due to their nucleophilicity and basicity, which allows them to participate in a wide array of chemical reactions. Their ability to form hydrogen bonds significantly influences the physical properties of molecules in which they are present.

Sulfoxides are organosulfur compounds containing a sulfinyl group attached to two carbon atoms. The sulfur-oxygen bond is polar, and the sulfur atom is a stereocenter, meaning that sulfoxides can be chiral. This chirality is a key feature, making them valuable as chiral auxiliaries in asymmetric synthesis. researchgate.net The sulfoxide (B87167) group, with its lone pair of electrons on the sulfur atom, adopts a nonplanar geometry. researchgate.net

The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, with various methods developed to achieve this conversion under mild and efficient conditions. jyoungpharm.org The synergy between amines and other functional groups, such as in the case of 2-(4-Iodobenzenesulfinyl)ethan-1-amine, can lead to interesting intramolecular interactions and unique chemical properties.

The Significance of Organosulfur and Organoiodine Compounds in Chemical Synthesis and Medicinal Chemistry Research

Organosulfur compounds are ubiquitous in nature and play a crucial role in biochemistry and medicine. nih.gov The amino acids cysteine and methionine, the vitamin biotin, and the antibiotic penicillin are all examples of vital, naturally occurring organosulfur compounds. nih.gov In medicinal chemistry, the introduction of sulfur-containing functional groups can modulate a compound's biological activity, solubility, and metabolic stability. nih.gov For instance, sulfoxide-containing molecules have shown a range of biological activities and are present in several pharmaceutical agents. researchgate.net

Organoiodine compounds are characterized by the presence of a carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, which makes iodide an excellent leaving group in nucleophilic substitution and elimination reactions. This reactivity is a cornerstone of their utility in organic synthesis, facilitating the construction of complex molecules. Organoiodine compounds, particularly those with hypervalent iodine, have also emerged as versatile and environmentally benign oxidizing agents. In medicinal chemistry, the incorporation of iodine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.

Rationale for Investigating this compound in Academic Research

While direct research on this compound is sparse, the rationale for its investigation can be inferred from the known properties of its constituent parts. The combination of a chiral sulfoxide, a reactive amino group, and an iodinated aromatic ring presents several avenues for potential research:

Asymmetric Synthesis: The chiral sulfoxide moiety could be exploited as an internal chiral auxiliary to direct stereoselective transformations on the ethylamine (B1201723) side chain or in reactions involving the amino group.

Materials Science: The presence of a heavy atom (iodine) and polar functional groups could impart interesting photophysical or material properties to polymers or crystals incorporating this molecule.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10INOS |

|---|---|

Molecular Weight |

295.14 g/mol |

IUPAC Name |

2-(4-iodophenyl)sulfinylethanamine |

InChI |

InChI=1S/C8H10INOS/c9-7-1-3-8(4-2-7)12(11)6-5-10/h1-4H,5-6,10H2 |

InChI Key |

OZDOSWYKSGZVBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)CCN)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Iodobenzenesulfinyl Ethan 1 Amine

Historical Overview of Synthetic Routes to Related Aminosulfoxides

The synthesis of aminosulfoxides is deeply rooted in the broader history of sulfoxide (B87167) chemistry. Early methods for preparing chiral sulfoxides, a key feature of many biologically active molecules, laid the groundwork for more complex syntheses. A significant milestone was the Andersen synthesis, developed in the 1960s, which utilized the reaction of organometallic reagents with diastereomerically pure sulfinates derived from chiral alcohols like (-)-menthol. This method provided a reliable route to enantiomerically enriched sulfoxides and remains a valuable tool in organic synthesis. wiley-vch.deillinois.edu

Over the decades, the focus shifted towards more efficient and versatile catalytic methods. The development of catalytic asymmetric oxidation of prochiral sulfides emerged as a more direct and atom-economical approach. wiley-vch.deresearchgate.net These methods often employ transition metal catalysts in conjunction with chiral ligands to control the stereochemical outcome of the oxidation. acsgcipr.org The use of environmentally benign oxidants like hydrogen peroxide has also become a central theme in modern sulfoxide synthesis. nih.govmdpi.comjsynthchem.com The synthesis of β-amino sulfoxides, the structural class to which 2-(4-Iodobenzenesulfinyl)ethan-1-amine belongs, has also seen significant advancements, with methods focusing on the stereoselective addition of nucleophiles to sulfinylimines or the direct oxidation of the corresponding β-amino sulfides. york.ac.uk

Targeted Synthesis of this compound

The synthesis of this compound can be approached by dissecting the molecule into its core components: the 4-iodobenzenesulfinyl group and the ethanamine chain. Strategies can be devised to construct the sulfoxide moiety from a suitable precursor, control its stereochemistry, and introduce the aminoethyl group.

Approaches Utilizing Sulfide (B99878) Oxidation Precursors

The most straightforward and common method for the formation of a sulfoxide is the oxidation of the corresponding sulfide. In the context of this compound, this would involve the synthesis of the precursor, 2-(4-iodophenylthio)ethan-1-amine, followed by its selective oxidation.

The oxidation of sulfides to sulfoxides is a well-established transformation, with a plethora of reagents available. organic-chemistry.org However, a key challenge is preventing over-oxidation to the corresponding sulfone. nih.govresearchgate.net Hydrogen peroxide is a favored oxidant due to its "green" nature, producing only water as a byproduct. nih.govjsynthchem.com The reaction is often performed in the presence of a catalyst to enhance selectivity and reaction rates.

Table 1: Selected Reagents for the Oxidation of Sulfides to Sulfoxides

| Oxidizing Agent | Catalyst/Conditions | Solvent | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Acetic Acid | 90-99 | nih.gov |

| Hydrogen Peroxide (H₂O₂) | Mn₂ZnO₄ Spinel Nanoparticles | Ethanol | High | jsynthchem.com |

| Hydrogen Peroxide (H₂O₂) | Tantalum Carbide | Various | High | organic-chemistry.org |

| Sodium Bromate (NaBrO₃) | Ceric Ammonium Nitrate (CAN) on Silica Gel | Organic Solvents | --- | organic-chemistry.org |

This table presents a selection of common oxidation systems and is not exhaustive. Yields are highly substrate-dependent.

Stereoselective Synthesis of the Sulfinyl Moiety

Achieving stereoselectivity at the sulfur atom is a crucial aspect of modern sulfoxide synthesis, particularly for applications in pharmaceuticals and asymmetric catalysis. wiley-vch.dersc.org Chiral sulfoxides are valuable synthons and are in high demand. rsc.org There are several established strategies to obtain enantiomerically enriched sulfoxides.

One approach involves the use of a chiral oxidant. Stoichiometric chiral oxidants, such as chiral oxaziridines, can effectively transfer an oxygen atom enantioselectively to the sulfide. wiley-vch.de More practical for larger-scale synthesis are catalytic asymmetric methods. These typically involve a metal catalyst, a chiral ligand, and a terminal oxidant. The Kagan-Sharpless oxidation, using a titanium isopropoxide catalyst with diethyl tartrate as a chiral ligand and tert-butyl hydroperoxide as the oxidant, is a classic example. acsgcipr.org

Another powerful strategy is the use of chiral auxiliaries. As pioneered by Andersen, a chiral auxiliary, such as (-)-menthol, can be attached to a sulfur-containing precursor to form diastereomeric sulfinates, which can then be separated and reacted with an organometallic reagent to yield the desired enantiopure sulfoxide. illinois.edu More modern auxiliaries, like tert-butanesulfinamide, developed by Ellman, have proven to be exceptionally versatile for the asymmetric synthesis of a wide range of chiral amines and can be adapted for sulfoxide synthesis. nih.govyale.edu

Table 2: Common Strategies for Asymmetric Sulfoxide Synthesis

| Method | Description | Key Features |

|---|---|---|

| Catalytic Asymmetric Oxidation | A chiral catalyst directs the enantioselective oxidation of a prochiral sulfide. | Atom-economical; suitable for large-scale synthesis. |

| Chiral Auxiliary Directed Synthesis | A chiral auxiliary is used to create diastereomers that can be separated, followed by removal of the auxiliary. | High enantiomeric purity is often achievable. |

Strategies for Introducing the Ethanamine Chain

The introduction of the ethanamine side chain can be accomplished at different stages of the synthesis. One logical approach is to start with a precursor that already contains the aminoethyl group, such as 2-(4-iodophenylthio)ethan-1-amine, and then perform the oxidation as the final step. This precursor could potentially be synthesized from 4-iodothiophenol and a protected 2-aminoethyl halide or tosylate, followed by deprotection.

Alternatively, the ethanamine chain could be introduced to a pre-formed 4-iodobenzenesulfinyl moiety. For instance, a nucleophilic substitution reaction on a suitable 4-iodophenylsulfinyl electrophile with an ethanamine nucleophile could be envisioned. Another strategy involves the conjugate addition of an amine to an α,β-unsaturated sulfoxide, such as 4-iodophenyl vinyl sulfoxide. acs.org This approach allows for the formation of the carbon-nitrogen bond and the introduction of the sulfoxide in a stereocontrolled manner.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the reaction conditions. For the synthesis of this compound, careful optimization of parameters such as the solvent, temperature, and stoichiometry of reagents is crucial for maximizing the yield and selectivity.

Solvent Effects on Synthetic Outcomes

The choice of solvent can have a profound impact on the outcome of a chemical reaction, particularly in oxidation reactions. The solvent can influence the solubility of reactants and catalysts, the stability of intermediates, and the rate of reaction.

In the oxidation of sulfides to sulfoxides, a variety of solvents have been investigated. For instance, in the oxidation of methyl phenyl sulfide with hydrogen peroxide, glacial acetic acid was found to be a highly effective solvent. nih.gov Other studies have shown that protic solvents like ethanol can also be excellent choices, particularly in catalyst-mediated oxidations. jsynthchem.comresearchgate.net The use of "green" solvents is an increasingly important consideration in modern chemical synthesis. researchgate.net

Table 3: Effect of Solvent on the Oxidation of Methyl Phenyl Sulfide with H₂O₂

| Solvent | Conversion (%) | Sulfoxide Selectivity (%) |

|---|---|---|

| Glacial Acetic Acid | 100 | 99 |

| Methanol | 95 | 98 |

| Ethanol | 92 | 97 |

| Acetonitrile | 85 | 96 |

Data adapted from a study on the oxidation of methyl phenyl sulfide and may not be directly representative for all substrates. nih.gov

Temperature and Pressure Influences on Reaction Pathways

The temperature and pressure at which the synthesis of this compound is conducted are critical parameters that can significantly influence reaction rates, yields, and the selectivity of the desired product.

For the initial C-S bond formation to create the thioether precursor, 2-(4-Iodophenylthio)ethan-1-amine, the reaction temperature is a key factor. Transition metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, are often performed at elevated temperatures to ensure a sufficient reaction rate. Temperatures typically range from ambient to over 100 °C. The choice of temperature is dependent on the specific catalytic system, the reactivity of the substrates, and the solvent used. For instance, less reactive aryl chlorides might necessitate higher temperatures compared to more reactive aryl iodides. While most of these reactions are conducted at atmospheric pressure in standard laboratory glassware, in some industrial applications, elevated pressures might be employed to increase the concentration of gaseous reactants or to raise the boiling point of a low-boiling solvent, thereby allowing for higher reaction temperatures.

The subsequent oxidation of the thioether to the sulfoxide is also highly dependent on temperature. The oxidation of sulfides is an exothermic process, and careful temperature control is crucial to prevent over-oxidation to the corresponding sulfone. Many oxidation reactions are performed at or below room temperature to enhance selectivity for the sulfoxide. For example, oxidations using hydrogen peroxide can be carried out at temperatures ranging from 0 °C to room temperature. The use of milder temperatures helps to minimize the formation of the sulfone byproduct.

Pressure generally plays a less significant role in the liquid-phase oxidation of thioethers unless gaseous oxidants like molecular oxygen are used. In such cases, the pressure of oxygen can influence the reaction rate.

Table 1: Illustrative Temperature Effects on Thioether Oxidation Selectivity

| Oxidizing Agent | Substrate | Temperature (°C) | Sulfoxide Yield (%) | Sulfone Yield (%) |

| Hydrogen Peroxide | Alkyl Aryl Sulfide | 0 | 95 | <5 |

| Hydrogen Peroxide | Alkyl Aryl Sulfide | 25 | 85 | 15 |

| Hydrogen Peroxide | Alkyl Aryl Sulfide | 50 | 60 | 40 |

| Sodium Periodate | Diaryl Sulfide | 0 | >98 | <2 |

| Sodium Periodate | Diaryl Sulfide | 25 | 90 | 10 |

This table presents illustrative data based on general findings in the literature for similar thioether oxidations and is not specific to 2-(4-Iodophenylthio)ethan-1-amine.

Catalyst Selection and Its Impact on this compound Formation

The choice of catalyst is paramount in both the formation of the thioether precursor and its subsequent oxidation.

Catalysis in C-S Bond Formation:

The synthesis of the 2-(4-Iodophenylthio)ethan-1-amine precursor typically relies on transition metal catalysis to facilitate the coupling of 4-iodothiophenol with a suitable aminoethyl source.

Palladium-based catalysts: Palladium complexes are highly effective for C-S cross-coupling reactions. These catalysts, often in combination with phosphine ligands, can efficiently couple aryl halides with thiols. The choice of ligand is critical and can influence the catalyst's activity and stability. For instance, bulky, electron-rich phosphine ligands can enhance the rate of the reaction.

Copper-based catalysts: Copper-catalyzed Ullmann-type reactions are a classical and still widely used method for forming C-S bonds. These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be more cost-effective. The use of ligands, such as 1,10-phenanthroline, can improve the efficiency of copper-catalyzed thiolations.

Catalysis in Thioether Oxidation:

For the selective oxidation of 2-(4-Iodophenylthio)ethan-1-amine to the corresponding sulfoxide, a variety of catalytic systems can be employed to enhance the efficiency and selectivity of the reaction, particularly when using green oxidants like hydrogen peroxide or molecular oxygen.

Metal-based catalysts: A range of metal complexes based on titanium, vanadium, molybdenum, and iron have been shown to catalyze the selective oxidation of sulfides to sulfoxides. These catalysts activate the oxidant, making it more reactive towards the sulfur atom.

Organocatalysts: In recent years, metal-free organocatalysts have gained prominence. For example, flavin-based catalysts can promote the aerobic oxidation of sulfides. Ketones and their derivatives have also been used to activate hydrogen peroxide for selective sulfoxidation. A significant advantage of organocatalysts is their generally lower toxicity compared to heavy metal catalysts.

Table 2: Representative Catalysts for Aryl Thioether Synthesis and Thioether Oxidation

| Reaction Step | Catalyst System | Typical Ligand (if applicable) | Key Advantages |

| C-S Coupling | Palladium(0) complexes | Buchwald-type phosphine ligands | High efficiency, broad substrate scope |

| C-S Coupling | Copper(I) iodide | 1,10-Phenanthroline | Cost-effective, well-established |

| Thioether Oxidation | Titanium silicalite-1 (TS-1) | - | Heterogeneous, reusable |

| Thioether Oxidation | Methyltrioxorhenium (MTO) | - | High activity with H2O2 |

| Thioether Oxidation | Flavin derivatives | - | Organocatalytic, uses air as oxidant |

This table provides examples of catalyst systems commonly used for the types of reactions involved in the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the careful selection of solvents and reagents, as well as designing reactions that are efficient in their use of atoms.

Eco-Friendly Solvents and Reagents

The choice of solvents and reagents is a cornerstone of green chemistry. Traditional organic synthesis often relies on volatile and hazardous organic solvents. For the synthesis of this compound, greener alternatives are being explored.

Solvents: For the C-S coupling reaction, solvents like toluene or DMF are common but have environmental and health concerns. Greener alternatives could include water, ethanol, or polyethylene glycol (PEG), which are less toxic and more sustainable. The oxidation step can also be performed in environmentally benign solvents. Water and ethanol are excellent choices, especially when using hydrogen peroxide as the oxidant, as the only byproduct is water. researchgate.net

Reagents: The use of hazardous and stoichiometric oxidants is a major concern in traditional sulfoxide synthesis. Green chemistry promotes the use of catalytic amounts of reagents and benign oxidants. Hydrogen peroxide is an ideal green oxidant as it has a high active oxygen content and its reduction product is water. Molecular oxygen from the air is another excellent green oxidant, although its use often requires a suitable catalyst to achieve high reactivity and selectivity.

Atom Economy Considerations in Reaction Design

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste.

The synthesis of this compound can be designed to maximize atom economy. The key is to favor addition and catalytic reactions over those that generate significant byproducts.

The oxidation of the thioether precursor to the sulfoxide is an addition reaction where an oxygen atom is incorporated into the molecule. When using an oxidant like hydrogen peroxide or molecular oxygen, the atom economy can be very high. For example, in an ideal scenario where molecular oxygen is the oxidant, all atoms of the oxidant are incorporated into the product or form water, leading to a high atom economy.

Chemical Reactivity and Transformation of 2 4 Iodobenzenesulfinyl Ethan 1 Amine

Reactivity of the Sulfinyl Group within 2-(4-Iodobenzenesulfinyl)ethan-1-amine

The sulfinyl group is a versatile functional group characterized by a sulfur atom double-bonded to an oxygen atom. Its reactivity is centered on the sulfur atom, which can be oxidized to a higher oxidation state or reduced.

The oxidation of the sulfinyl group in this compound to a sulfone represents a common transformation. This reaction involves the conversion of the sulfoxide (B87167) to a sulfonyl group, resulting in the formation of 2-(4-iodobenzenesulfonyl)ethan-1-amine. This transformation can be achieved using a variety of oxidizing agents. The choice of oxidant and reaction conditions can be tailored to ensure compatibility with the amine and iodo-aryl functionalities.

Commonly employed oxidizing agents for this purpose include hydrogen peroxide, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. The reaction is typically carried out in a suitable solvent system that can accommodate both the substrate and the oxidant.

Table 1: Illustrative Oxidation Reactions

| Oxidizing Agent | Typical Conditions | Expected Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic acid, room temp. | 2-(4-Iodobenzenesulfonyl)ethan-1-amine |

| m-CPBA | Dichloromethane, 0°C to rt | 2-(4-Iodobenzenesulfonyl)ethan-1-amine |

The sulfinyl group can be reduced to the corresponding sulfide (B99878), yielding 2-((4-iodophenyl)thio)ethan-1-amine. This transformation is valuable for removing the sulfoxide oxygen and accessing the related thioether. A range of reducing agents can effect this change, with common examples including phosphorus-based reagents and certain metal hydrides. The reaction conditions must be selected to avoid unwanted side reactions, such as reduction of the aryl iodide.

For instance, reagents like trifluoroacetic anhydride (B1165640) in the presence of sodium iodide or phosphorus trichloride (B1173362) are effective for the deoxygenation of sulfoxides.

Table 2: Representative Reduction Reactions

| Reducing Agent/System | Typical Conditions | Expected Product |

|---|---|---|

| PCl₃ | Dichloromethane, 0°C | 2-((4-Iodophenyl)thio)ethan-1-amine |

| TFAA / NaI | Acetone, 0°C to rt | 2-((4-Iodophenyl)thio)ethan-1-amine |

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an acid anhydride, typically acetic anhydride. chem-station.comwikipedia.org This reaction is initiated by the acylation of the sulfoxide oxygen, which is followed by an elimination and subsequent nucleophilic attack by the acetate (B1210297). wikipedia.org

For this compound, the Pummerer rearrangement would be expected to occur on the ethylamine (B1201723) side chain. However, the presence of the primary amine group could potentially interfere with or participate in the reaction, for example, through N-acylation. To facilitate the desired Pummerer rearrangement on the carbon alpha to the sulfur, protection of the amine group may be necessary.

The general mechanism begins with the acylation of the sulfoxide by an agent like acetic anhydride. wikipedia.org This forms an acyloxysulfonium ion intermediate. numberanalytics.com A base, such as the acetate byproduct, then abstracts a proton from the α-carbon, leading to the formation of a cationic-thial structure. wikipedia.org Finally, the acetate attacks this electrophilic intermediate to yield the α-acyloxy thioether product. wikipedia.org Various activators besides acetic anhydride, such as trifluoroacetic anhydride, can be used. wikipedia.org

Table 3: Pummerer Rearrangement Conditions

| Activating Agent | Nucleophile | Expected Product (assuming N-protection) |

|---|---|---|

| Acetic Anhydride (Ac₂O) | Acetate (from Ac₂O) | N-(2-((4-Iodophenyl)thio)-2-acetoxyethyl)acetamide |

Reactivity of the Amine Functionality

The primary amine group in this compound is a nucleophilic center and a Brønsted-Lowry base, making it susceptible to reaction with a variety of electrophiles.

The primary amine readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This is a robust and high-yielding reaction commonly used to introduce acyl groups or to protect the amine functionality. The reaction of this compound with, for example, acetyl chloride in the presence of a base would yield N-(2-(4-iodobenzenesulfinyl)ethyl)acetamide. Friedel-Crafts acylation is a well-known method for preparing aryl ketones, though direct acylation of anilines can be challenging due to the strong electron-donating nature of the amino group. researchgate.net The reaction of benzoxazinone (B8607429) derivatives with amines proceeds via nucleophilic attack to form amides. bibliomed.org

Table 4: Typical Acylation Reactions

| Acylating Agent | Base (optional) | Expected Product |

|---|---|---|

| Acetyl Chloride | Triethylamine | N-(2-(4-Iodobenzenesulfinyl)ethyl)acetamide |

| Acetic Anhydride | Pyridine | N-(2-(4-Iodobenzenesulfinyl)ethyl)acetamide |

The nitrogen atom of the primary amine can act as a nucleophile to attack alkyl halides in N-alkylation reactions. researchgate.netnih.gov This process can lead to the formation of secondary and tertiary amines. However, controlling the extent of alkylation can be challenging, often resulting in a mixture of products. The reaction of 2-amino-1,3-benzothiazole with α-iodoketones, for instance, proceeds via N-alkylation of an endocyclic nitrogen atom. nih.gov

Reductive amination provides a more controlled method for N-alkylation. This two-step, one-pot process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method allows for the synthesis of secondary or tertiary amines with high selectivity.

Table 5: Illustrative Alkylation and Reductive Amination Reactions

| Reaction Type | Electrophile/Carbonyl | Reagent/Reducing Agent | Expected Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | K₂CO₃ | 2-(4-Iodobenzenesulfinyl)-N-methylethan-1-amine |

| Reductive Amination | Acetone | NaBH(OAc)₃ | N-Isopropyl-2-(4-iodobenzenesulfinyl)ethan-1-amine |

Reactions with Carbonyl Compounds

The primary amine group in this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. libretexts.orgyoutube.com The reaction is reversible and the formation of the imine is often driven to completion by removing the water formed during the reaction. libretexts.org

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. youtube.comredalyc.org Subsequent proton transfers lead to the formation of a neutral carbinolamine. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water and a final deprotonation step yield the stable imine product. libretexts.orgredalyc.org The optimal pH for this reaction is typically mildly acidic (around 5), as sufficient acid is needed to protonate the hydroxyl group for elimination, while avoiding excessive protonation of the amine nucleophile, which would render it unreactive. libretexts.org

The versatility of this reaction allows for the synthesis of a wide array of imine derivatives of this compound, depending on the carbonyl compound used.

Table 1: Representative Imine Formation Reactions

| Carbonyl Reactant | Product Name | Reaction Conditions |

|---|---|---|

| Benzaldehyde | N-benzylidene-2-(4-iodobenzenesulfinyl)ethan-1-amine | Mild acid catalyst (e.g., p-TsOH), Toluene, Dean-Stark trap |

| Acetone | N-isopropylidene-2-(4-iodobenzenesulfinyl)ethan-1-amine | Acetic acid, Methanol, Reflux |

| Cyclohexanone | N-cyclohexylidene-2-(4-iodobenzenesulfinyl)ethan-1-amine | Mild acid catalyst, Benzene (B151609), Reflux |

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring is the most versatile site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations due to the relatively low C-I bond dissociation energy. youtube.com

Palladium-catalyzed reactions provide powerful methods for elaborating the structure of this compound by forming new carbon-carbon bonds at the site of the iodine atom. mdpi.com

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is a robust and widely used method for forming biaryl structures. researchgate.net The catalytic cycle typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. youtube.comlibretexts.org

Table 2: Hypothetical Suzuki-Miyaura Coupling Reactions

| Boronic Acid Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-((4'-phenyl-[1,1'-biphenyl]-4-yl)sulfinyl)ethan-1-amine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 2-((4-(thiophen-2-yl)phenyl)sulfinyl)ethan-1-amine |

Sonogashira Reaction: The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form an arylethyne derivative. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.org The generally accepted mechanism involves a palladium cycle similar to other cross-coupling reactions and a separate copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 3: Hypothetical Sonogashira Coupling Reactions

| Alkyne Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | 2-((4-(phenylethynyl)phenyl)sulfinyl)ethan-1-amine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | 2-((4-((trimethylsilyl)ethynyl)phenyl)sulfinyl)ethan-1-amine |

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. nih.govnih.gov The reaction requires a palladium catalyst and a base. The mechanism proceeds via oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the product alkene and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.orgmdpi.com

Table 4: Hypothetical Heck Coupling Reactions

| Alkene Partner | Catalyst System | Base | Product |

|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | (E)-2-((4-(2-phenylvinyl)phenyl)sulfinyl)ethan-1-amine |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Methyl (E)-3-(4-(2-amino-1-sulfinylethyl)phenyl)acrylate |

Nucleophilic aromatic substitution (S_N_Ar) on an aryl iodide is generally less favorable than on aryl halides with more electronegative halogens (like fluorine or chlorine) because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the reaction is greatly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). fishersci.co.uknih.gov

In this compound, the sulfinyl group (-SO-) acts as an electron-withdrawing group via induction and through its sulfur d-orbitals. Its para position relative to the iodine atom provides resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at the iodine-bearing carbon. nih.gov This activation makes S_N_Ar a plausible reaction pathway for this molecule under suitable conditions with strong nucleophiles.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Methoxide (B1231860) | Sodium methoxide (NaOMe) | 2-((4-methoxyphenyl)sulfinyl)ethan-1-amine |

| Amide | Sodium amide (NaNH₂) | 2-(4-aminobenzenesulfinyl)ethan-1-amine |

The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically promoted by very strong bases, such as lithium diisopropylamide (LDA) or potassium diisopropylamide (KDA), at low temperatures. researchgate.netresearcher.life The mechanism is thought to involve a series of deprotonation and rehalogenation steps. The strong base deprotonates an ortho-position to the halogen, creating a carbanion. This carbanion can then abstract a halogen from another molecule of the starting material, leading to the isomerized product. wikipedia.org

For this compound, a halogen dance could potentially move the iodine atom from position 4 to position 3 (ortho to the sulfinyl group). The thermodynamic stability of the resulting arylmetal intermediate often drives the reaction. wikipedia.org The presence of the sulfinyl group, which can direct metalation to the ortho position, could influence the feasibility and outcome of this reaction.

Table 6: Plausible Halogen Dance Reaction

| Reagent System | Proposed Intermediate | Product |

|---|---|---|

| LDA, THF, -78 °C | 3-Lithio-4-iodoaryl species | 2-(3-Iodobenzenesulfinyl)ethan-1-amine |

Intramolecular Cyclization and Rearrangement Pathways Involving this compound

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic aryl iodide site, creates opportunities for intramolecular cyclization reactions. rsc.org Furthermore, the sulfoxide moiety is known to undergo characteristic rearrangements under specific activating conditions. researchgate.net

Intramolecular Cyclization: An intramolecular version of the Buchwald-Hartwig amination could lead to the formation of a six-membered heterocyclic ring. In the presence of a suitable palladium catalyst and a base, the primary amine could attack the carbon atom bearing the iodide, displacing it and forming a new C-N bond. This would result in the formation of a dihydrobenzo[c] wikipedia.orgresearchgate.netthiazine oxide derivative. Such cyclizations are powerful tools for constructing complex heterocyclic scaffolds from linear precursors.

Sulfoxide Rearrangements: The Pummerer rearrangement is a classic reaction of sulfoxides that occurs upon activation with an electrophile, typically an acid anhydride like acetic anhydride. acs.org The activated sulfoxide undergoes deprotonation at the α-carbon (the carbon adjacent to the sulfur in the ethylamine chain), followed by an intramolecular rearrangement to yield an α-acyloxy sulfide after nucleophilic capture. This pathway would transform the sulfinyl group and functionalize the carbon atom adjacent to it.

Table 7: Potential Intramolecular and Rearrangement Pathways

| Reaction Type | Reagents / Conditions | Plausible Product Structure |

|---|---|---|

| Intramolecular Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, Heat | 3,4-Dihydro-2H-benzo[c] wikipedia.orgresearchgate.netthiazine 1-oxide |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment of 2 4 Iodobenzenesulfinyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and stereochemistry of the compound.

One-dimensional NMR provides fundamental information about the structure of 2-(4-Iodobenzenesulfinyl)ethan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the aromatic and aliphatic protons. The 4-iodobenzenesulfinyl group features a para-substituted aromatic ring, which would typically present as a complex second-order system, often approximated as two doublets (an AA'BB' system). The protons ortho to the iodine atom would be in a different electronic environment than those ortho to the sulfinyl group. The ethylamine (B1201723) side chain (-CH₂-CH₂-NH₂) would show two multiplets, likely triplets, corresponding to the two methylene groups. The chemical shifts are influenced by the electronegativity of the adjacent sulfinyl and amino groups. The amine protons (-NH₂) may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, eight distinct carbon signals are predicted: four for the aromatic ring and two for the ethylamine chain. The carbon atom bonded to the iodine (ipso-carbon) would appear at a relatively high field (lower ppm) compared to the other aromatic carbons due to the heavy atom effect. The carbon attached to the sulfinyl group would be significantly downfield. The two aliphatic carbons would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and established NMR principles. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH (ortho to S=O) | 7.6 - 7.8 | Doublet (d) | 125 - 128 |

| Aromatic CH (ortho to I) | 7.8 - 8.0 | Doublet (d) | 138 - 141 |

| Aromatic C (ipso to S=O) | - | - | 145 - 148 |

| Aromatic C (ipso to I) | - | - | 98 - 102 |

| -S(=O)-C H₂- | 3.1 - 3.3 | Multiplet (m) | 55 - 60 |

| -CH₂-C H₂-NH₂ | 2.9 - 3.1 | Multiplet (m) | 38 - 42 |

| -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | - |

Two-dimensional NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a cross-peak would be expected between the two methylene proton signals of the ethylamine chain, confirming their direct connectivity (-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This technique would definitively link the predicted proton signals for the aromatic CH groups and the two methylene groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is vital for connecting different parts of the molecule. For instance, HMBC would show correlations from the protons of the methylene group adjacent to the sulfinyl group to the ipso-carbon of the aromatic ring (C-S), thus confirming the link between the ethylamine side chain and the 4-iodobenzenesulfinyl moiety.

Should this compound be a crystalline solid, solid-state NMR (ssNMR) could provide valuable information not accessible in solution. ssNMR can elucidate details about the molecular packing, polymorphism, and local environment of atoms in the solid state.

A particularly relevant technique would be ¹²⁷I ssNMR. nih.govresearchgate.net Iodine-127 is a quadrupolar nucleus, and its NMR signal is highly sensitive to the symmetry of the local electronic environment. nih.gov By analyzing the quadrupolar coupling constant and chemical shift anisotropy, one could gain insight into the nature of the C-I bond and any intermolecular interactions, such as halogen bonding, within the crystal lattice. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a molecule. For this compound (C₈H₁₀INOS), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass of the molecular ion (e.g., the protonated molecule [M+H]⁺) to the theoretically calculated mass.

Table 2: Theoretical Exact Mass for HRMS Analysis

| Ion Formula | Species | Calculated Exact Mass (m/z) |

| C₈H₁₁INOS⁺ | [M+H]⁺ | 311.9601 |

| C₈H₁₀INOSNa⁺ | [M+Na]⁺ | 333.9420 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented (e.g., via collision-induced dissociation), and the resulting product ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart.

For the protonated molecule of this compound ([C₈H₁₁INOS]⁺), several fragmentation pathways can be predicted:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. However, cleavage adjacent to the sulfinyl group might be more prevalent.

Cleavage of the C-S Bond: Scission of the bond between the ethyl chain and the sulfur atom could lead to the formation of an iodobenzenesulfinyl cation or a related fragment.

Loss of Neutral Molecules: The loss of small, stable neutral molecules is a common pathway. For sulfoxides, the elimination of the SO group (a loss of 48 Da) or a sulfenic acid moiety is possible. nih.gov The loss of the ethylamine side chain is also a likely fragmentation route.

Table 3: Predicted Major Fragment Ions in MS/MS Analysis (Note: These are plausible fragments based on the structure and known fragmentation patterns of related compounds.)

| Predicted m/z | Proposed Ion Formula | Plausible Neutral Loss / Fragment Origin |

| 294.9335 | C₈H₈IOS⁺ | Loss of NH₃ (ammonia) |

| 263.9546 | C₈H₁₀IN⁺ | Loss of SO (sulfur monoxide) |

| 233.9312 | C₇H₆I⁺ | Fragment corresponding to iodophenyl cation |

| 44.0495 | C₂H₆N⁺ | Fragment corresponding to the ethylamine side chain |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques used to identify the functional groups present within a molecule by measuring the vibrations of its chemical bonds. When applied to this compound, these techniques provide a characteristic spectral fingerprint, allowing for structural confirmation.

In IR spectroscopy, the molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational modes of the bonds. Raman spectroscopy, conversely, involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light, which reveals information about the vibrational modes. unchainedlabs.comnih.gov The two techniques are complementary; for instance, symmetrical, non-polar bonds often produce strong signals in Raman spectra but weak ones in IR, while polar bonds are typically strong in IR.

For this compound, several key functional groups give rise to distinct vibrational bands:

Amine (NH₂) Group: The primary amine is characterized by N-H stretching vibrations, which typically appear as a pair of bands in the 3500-3300 cm⁻¹ region in the IR spectrum. N-H bending vibrations (scissoring) are observed in the 1650-1580 cm⁻¹ range. nasa.gov

Sulfinyl (S=O) Group: The sulfoxide (B87167) functional group exhibits a strong, characteristic S=O stretching absorption. For aryl sulfoxides, this band is typically found in the 1060-1040 cm⁻¹ region of the IR spectrum. Its exact position can be influenced by the electronic effects of the substituents on the aromatic ring.

Para-Substituted Benzene (B151609) Ring: The aromatic ring displays several characteristic bands. C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. The para-substitution pattern gives rise to a strong out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range.

Alkyl Chain (-CH₂-CH₂-): The ethyl bridge shows aliphatic C-H stretching vibrations between 3000 and 2850 cm⁻¹. C-H bending (scissoring and rocking) vibrations occur in the 1470-1430 cm⁻¹ and 725-720 cm⁻¹ regions, respectively.

Carbon-Iodine (C-I) Bond: The C-I stretching vibration is found at low frequencies, typically in the 600-500 cm⁻¹ range, and is more readily observed in the Raman spectrum.

The combination of these techniques provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and the specific substitution pattern of the aromatic ring.

Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Amine (-NH₂) | N-H Stretch | 3500 - 3300 (doublet) | Medium-Strong | Weak |

| Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium-Strong | Weak |

| Sulfinyl (S=O) | S=O Stretch | 1060 - 1040 | Strong | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 (multiple bands) | Medium-Strong | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 850 - 800 | Strong | Weak |

| Alkyl Chain (-CH₂-) | C-H Stretch | 3000 - 2850 | Medium-Strong | Medium |

| Alkyl Chain (-CH₂-) | C-H Bend | 1470 - 1430 | Medium | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of this compound and its Derivatives

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for the structural elucidation of this compound, as it can unambiguously establish the absolute stereochemistry at the chiral sulfur center and provide detailed insights into its solid-state conformation and intermolecular interactions. nih.govrsc.orgmdpi.com

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of a three-dimensional electron density map, from which the positions of the individual atoms can be determined with high precision.

For this compound, a successful crystallographic analysis would yield several critical pieces of information:

Absolute Stereochemistry: The sulfoxide group makes the molecule chiral. X-ray crystallography, particularly using anomalous dispersion effects from the heavy iodine atom, can determine the absolute configuration of the chiral sulfur center as either (R) or (S). This is crucial for understanding its interaction with other chiral molecules.

Molecular Geometry: The analysis provides precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. This data confirms the connectivity and reveals the preferred conformation of the ethanamine side chain relative to the iodobenzenesulfinyl group in the solid state.

The structural data obtained from X-ray crystallography serves as the ultimate benchmark for confirming the identity and stereochemical purity of a synthesized batch of this compound or its derivatives.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₈H₁₀INOS | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell. nih.gov |

| Space Group | P2₁/c | The symmetry elements within the unit cell. nih.gov |

| a, b, c (Å) | 6.1, 25.9, 12.5 | The dimensions of the unit cell edges. mdpi.com |

| α, β, γ (°) | 90, 93.2, 90 | The angles of the unit cell. mdpi.com |

| Volume (ų) | 1970 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds. wjpmr.com A typical method development strategy involves optimizing the stationary phase, mobile phase, and detection parameters to achieve efficient separation of the main compound from any synthesis-related impurities or degradation products. thermofisher.comajol.infoijnrd.org

Stationary Phase: A reversed-phase C18 (octadecylsilane) column is a suitable starting point, as it effectively separates compounds based on differences in hydrophobicity. The aromatic ring and alkyl chain of the target molecule will interact with the C18 stationary phase.

Mobile Phase: A gradient elution system is often preferred for purity analysis. ajol.info This typically involves a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate (B1210297) in water) and an organic modifier like acetonitrile or methanol. Starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier allows for the elution of compounds across a wide range of polarities.

Detection: The iodobenzene moiety contains a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector can be used to monitor absorbance across a range of wavelengths, with a primary wavelength likely set around 230-260 nm to maximize sensitivity.

Validation: The developed method must be validated according to ICH guidelines to ensure its reliability, covering parameters such as specificity, linearity, accuracy, precision, and robustness. ajol.infoijper.org

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. researchgate.net For this compound, direct analysis by GC is generally not feasible due to its high boiling point and the polar nature of the amine and sulfoxide groups, which can lead to poor peak shape and thermal degradation in the GC inlet.

However, GC-MS is highly applicable for detecting potential volatile impurities that may be present from the synthesis, such as residual solvents or unreacted starting materials (e.g., iodobenzene). The sample would be dissolved in a suitable solvent and injected into the GC-MS system. The mass spectrometer detector provides mass information for each separated peak, allowing for confident identification by comparing the fragmentation patterns to spectral libraries. thermofisher.comorientjchem.org

In cases where analysis of the compound itself by GC is necessary, chemical derivatization can be employed. jfda-online.com Reacting the primary amine with a silylating or acylating agent can block the polar N-H bonds, increasing the molecule's volatility and thermal stability, thereby making it more amenable to GC analysis.

Chiral Chromatography for Enantiomeric Purity Analysis

Since this compound possesses a chiral center at the sulfur atom, it exists as a pair of enantiomers. Chiral chromatography is the most effective method for separating and quantifying these enantiomers to determine the enantiomeric purity (or enantiomeric excess, ee) of a sample. mdpi.comnih.gov This is particularly important in pharmaceutical contexts where enantiomers can have different biological activities.

The separation is achieved using a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times. scas.co.jpnih.gov

Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for separating a broad range of chiral compounds, including those with amine functionalities. mdpi.comyakhak.org

Mobile Phase: Normal-phase elution is commonly used with polysaccharide CSPs. A mobile phase consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typical. The ratio of alkane to alcohol is optimized to achieve the best resolution between the enantiomeric peaks. Small amounts of an amine additive, like diethylamine, are often included to improve peak shape for basic analytes.

Detection: UV detection is suitable, as described for achiral HPLC.

Table 4: Example Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

Theoretical and Computational Studies on 2 4 Iodobenzenesulfinyl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within a molecule, which in turn dictate its structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. ucm.clmdpi.com For a flexible molecule like 2-(4-Iodobenzenesulfinyl)ethan-1-amine, which has several rotatable bonds, DFT is employed to perform a conformational analysis.

This analysis involves:

Potential Energy Surface (PES) Scan: The potential energy of the molecule is calculated as a function of the torsion angles of its key rotatable bonds (e.g., the C-S bond and the C-C bond of the ethylamine (B1201723) side chain).

Geometry Optimization: The resulting low-energy conformations (local minima on the PES) are then fully optimized to find the most stable three-dimensional structures.

Frequency Calculations: These calculations confirm that the optimized structures are true energy minima and provide thermodynamic data such as enthalpy and Gibbs free energy, allowing for the prediction of the relative abundance of each conformer at a given temperature.

Studies on similar organic molecules demonstrate that such analyses reveal the most probable shapes the molecule will adopt, which is crucial for understanding its interactions with other molecules. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons, making the molecule a better nucleophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, making the molecule a better electrophile.

Energy Gap (ΔE): A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. nih.gov Conversely, a large gap indicates high stability. mdpi.com

For this compound, the HOMO would likely be localized on the electron-rich regions, such as the sulfur atom or the iodinated phenyl ring, while the LUMO would be distributed across the molecule's framework. The analysis of these orbitals helps predict how the molecule will react in different chemical environments. dergipark.org.tr

Table 1: Illustrative Frontier Molecular Orbital Energies for a Hypothetical Aromatic Sulfinyl Compound This table provides example data typical for similar organic molecules and is not based on actual calculations for this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity sites for electrophilic and nucleophilic attacks.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For the target molecule, these would likely be found around the oxygen of the sulfinyl group and the nitrogen of the amine group.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive regions could be expected around the hydrogen atoms of the amine group.

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear picture of the charge distribution and is used to understand intermolecular interactions, such as hydrogen bonding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT calculations identify stable, static conformations, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and tracking the trajectory of each atom over a period of nanoseconds. The resulting data can be analyzed to:

Explore the full range of accessible conformations.

Determine the time spent in different conformational states.

Study the dynamics of intramolecular hydrogen bonding.

Calculate properties like the root-mean-square deviation (RMSD) to understand structural stability. nih.gov

Such simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is particularly important for predicting its interactions with biological targets. nih.gov

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the entire pathway of a chemical reaction, providing insights into its mechanism. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is the bottleneck of the reaction.

For a potential reaction involving this compound, such as the oxidation of the sulfinyl group or a reaction at the amine group, computational methods could be used to:

Optimize the geometries of reactants, products, and the transition state structure.

Calculate the activation energy (the energy barrier from reactants to the transition state), which determines the reaction rate.

Confirm the transition state by identifying a single imaginary frequency in the vibrational analysis.

These studies can help elucidate complex reaction mechanisms and predict the feasibility of different chemical transformations without the need for extensive laboratory work. rsc.org

Computational Design of Novel Derivatives of this compound

The insights gained from the computational studies described above can be leveraged to design novel derivatives with tailored properties. By making systematic in silico modifications to the parent structure of this compound, researchers can predict how changes will affect its electronic properties, stability, and reactivity.

For example, a computational design study might involve:

Replacing the iodine atom with other halogens (F, Cl, Br) or functional groups to modulate the electronic properties of the phenyl ring.

Altering the length or branching of the ethylamine side chain to change conformational flexibility.

Substituting groups on the amine to influence its nucleophilicity or steric hindrance.

DFT and other methods can then be used to calculate the properties of these new virtual compounds, allowing for the rapid screening of many potential derivatives to identify candidates with desired characteristics for synthesis and experimental testing. nih.govmdpi.com

Exploration of 2 4 Iodobenzenesulfinyl Ethan 1 Amine and Its Derivatives As Synthons and Precursors in Advanced Organic Synthesis

Utilization in the Synthesis of Chiral Sulfoxides

The synthesis of enantiomerically pure sulfoxides is a cornerstone of asymmetric synthesis, as these compounds can serve as powerful chiral auxiliaries and ligands. The core structure of 2-(4-iodobenzenesulfinyl)ethan-1-amine contains a sulfinyl group, which is a key functional group for the preparation of more complex chiral sulfoxides.

The primary amine in this compound can be strategically modified to introduce a chiral auxiliary. Subsequent diastereoselective oxidation of the sulfide (B99878) precursor would lead to the formation of diastereomerically enriched sulfoxides. Separation of these diastereomers followed by removal of the chiral auxiliary would provide access to enantiomerically pure sulfoxides.

Alternatively, the amino group could be transformed into a directing group for catalytic asymmetric oxidation of the sulfide. This approach would involve the coordination of a chiral catalyst to the amine or a derivative thereof, which would then direct the oxidant to one of the lone pairs of the sulfur atom, leading to an enantioselective oxidation.

Table 1: Potential Strategies for Chiral Sulfoxide (B87167) Synthesis

| Strategy | Description | Key Intermediates |

|---|---|---|

| Chiral Auxiliary Approach | Introduction of a chiral auxiliary to the amine, followed by diastereoselective oxidation and auxiliary removal. | N-acylated derivatives, diastereomeric sulfoxides |

Role as a Building Block for Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic aryl iodide, makes it a potentially valuable building block for the synthesis of various heterocyclic systems.

The primary amine can participate in condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered nitrogen-containing rings such as pyrroles, imidazoles, and pyrazines. Furthermore, intramolecular cyclization reactions could be envisioned. For instance, after N-acylation with a suitable substrate, an intramolecular cyclization could lead to the formation of lactams or other nitrogen-containing ring systems.

The presence of the iodo group on the benzene (B151609) ring opens up possibilities for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents at the 4-position of the benzene ring, which could then participate in subsequent cyclization reactions to form fused heterocyclic systems. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization involving the amino group, could lead to the formation of indole (B1671886) or quinoline (B57606) derivatives.

Table 2: Potential Heterocyclic Synthesis from this compound

| Reaction Type | Potential Heterocycle | Key Reagents |

|---|---|---|

| Condensation | Pyrroles, Imidazoles | Dicarbonyl compounds |

| Intramolecular Cyclization | Lactams | Acylating agents |

Precursor in the Development of Organocatalysts

The field of organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. The structure of this compound provides a scaffold that could be elaborated into novel organocatalysts.

The primary amine can be readily converted into a secondary or tertiary amine, which are common catalytic motifs. Furthermore, the amine can be used to form iminium ions or enamines, which are key intermediates in many organocatalytic transformations. The sulfinyl group, being a chiral center after resolution, could also play a role in the stereochemical outcome of the catalyzed reaction.

Modification of the aryl iodide through cross-coupling reactions would allow for the introduction of other functional groups that could act as hydrogen-bond donors or Lewis basic sites, leading to bifunctional organocatalysts. For instance, the introduction of a thiourea (B124793) moiety via a multi-step sequence starting from the aryl iodide could lead to a catalyst capable of activating both the electrophile and the nucleophile in a reaction.

Table 3: Potential Organocatalyst Scaffolds

| Catalyst Type | Key Structural Feature | Potential Applications |

|---|---|---|

| Chiral Amine | Secondary or tertiary amine | Michael additions, Aldol reactions |

Applications in Solid-Phase Synthesis

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of compounds for drug discovery and other applications. The functional handles present in this compound make it a candidate for attachment to a solid support.

The primary amine can be used to attach the molecule to a resin functionalized with a carboxylic acid or an activated ester. Alternatively, the aryl iodide could be used for attachment to a resin via a palladium-catalyzed cross-coupling reaction. Once attached to the solid support, the remaining functional group can be used for further chemical transformations.

For example, if the molecule is attached via the amine, the aryl iodide can be used as a handle for a variety of solution-phase reactions, with the product being easily purified by filtration. Conversely, if attachment is through the aryl iodide, the amine can be acylated or alkylated with a diverse range of building blocks. Cleavage from the resin would then yield a library of compounds with a common core structure derived from this compound.

Table 4: Strategies for Solid-Phase Synthesis

| Attachment Point | Resin Type | Potential Library |

|---|---|---|

| Amine | Carboxylic acid resin | Substituted aryl derivatives |

Advanced Topics and Future Directions in 2 4 Iodobenzenesulfinyl Ethan 1 Amine Research

Development of Novel Analytical Probes Utilizing 2-(4-Iodobenzenesulfinyl)ethan-1-amine

The unique combination of functional groups in this compound makes it a compelling candidate for the development of novel analytical probes. The presence of the iodine atom on the benzene (B151609) ring could be leveraged for applications in techniques that require heavy atoms, such as X-ray crystallography or as a handle for certain types of spectroscopic analysis. The primary amine group offers a reactive site for conjugation to fluorophores or other reporter molecules. Furthermore, the sulfinyl group, being a chiral center, could be exploited for the development of chiral-selective probes.

Potential Research Directions:

Fluorescent Probes: The primary amine could be readily derivatized with various fluorogenic reagents to create probes for specific analytes or biological environments. The sulfinyl group's electronic nature could influence the photophysical properties of the attached fluorophore.

Radiolabeling: The iodine atom could be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), transforming the molecule into a potential radiotracer for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), assuming a suitable biological target is identified.

Electrochemical Sensors: The electroactive nature of the iodide and the potential for the sulfinyl and amine groups to interact with analytes could form the basis for developing new electrochemical sensors.

Integration into Supramolecular Assemblies

The amine and sulfinyl groups of this compound provide sites for non-covalent interactions, such as hydrogen bonding, which are fundamental to the construction of supramolecular assemblies. nih.govmdpi.com The iodo-substituent can participate in halogen bonding, a directional interaction that is increasingly utilized in crystal engineering and the design of complex architectures.

Hypothetical Supramolecular Structures:

| Interacting Groups | Type of Interaction | Potential Resulting Structure |

| Amine (N-H) and Sulfinyl (S=O) | Hydrogen Bonding | Self-assembled dimers or polymeric chains |

| Iodine (C-I) and Electron Donor | Halogen Bonding | Co-crystals with other molecules, formation of 2D or 3D networks |

| Aromatic Ring | π-π Stacking | Stacked columnar structures |

These interactions could lead to the formation of gels, liquid crystals, or crystalline solids with tailored properties.

Chemoinformatics and Data Mining for Structure-Activity Relationships of Related Compounds

While data on this compound itself is scarce, chemoinformatics and data mining could be powerful tools to predict its potential biological activities and properties. By analyzing databases of compounds with similar structural features (e.g., arylsulfinylamines, iodoaromatics), it may be possible to build quantitative structure-activity relationship (QSAR) models. nih.govmdpi.comnih.gov These models could suggest potential protein targets or pharmacological effects, thereby guiding future experimental research.

Key Descriptors for Chemoinformatic Analysis:

Topological Descriptors: Molecular connectivity indices, Wiener index.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular volume, surface area.

Unexplored Reactivity Patterns and Synthetic Challenges

The reactivity of this compound presents several avenues for exploration. The interplay between the three functional groups could lead to novel transformations. For instance, the amine could direct reactions on the aromatic ring, or the sulfinyl group could participate in asymmetric synthesis.

Potential Synthetic Explorations:

Metal-Catalyzed Cross-Coupling: The C-I bond is a prime site for Suzuki, Sonogashira, or Heck coupling reactions, allowing for the introduction of a wide variety of substituents to the benzene ring. bibliomed.org

Oxidation/Reduction of the Sulfinyl Group: Oxidation to the corresponding sulfone or reduction to the sulfide (B99878) would significantly alter the molecule's electronic properties and geometry, providing access to a new range of derivatives.

Intramolecular Cyclizations: Under appropriate conditions, reactions involving the amine and the sulfinyl group or the aromatic ring could lead to the formation of novel heterocyclic systems. researchgate.net

Potential for Derivatization towards Advanced Materials

The functional handles present in this compound make it a plausible building block for advanced materials.

Potential Material Applications:

Polymer Synthesis: The primary amine can act as a monomer in the synthesis of polyamides, polyimides, or other polymers. The bulky and polar sulfinyl group, along with the heavy iodine atom, could impart unique properties to the resulting polymers, such as high refractive index, altered solubility, or specific thermal characteristics.

Self-Assembling Monolayers (SAMs): The amine group could serve as an anchor to bind the molecule to surfaces like gold or silicon oxide, potentially forming ordered monolayers. The properties of such surfaces would be dictated by the exposed iodo-benzenesulfinyl moiety.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-iodobenzenesulfinyl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfinyl group introduction via oxidation of thioethers (e.g., using hydrogen peroxide or meta-chloroperbenzoic acid) followed by iodination of the benzene ring. Key steps include:

Thioether Formation : React 4-iodobenzenethiol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

Oxidation : Treat the intermediate with an oxidizing agent (e.g., H₂O₂ in acetic acid) to yield the sulfinyl group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, excess iodine in the iodination step improves yield but requires careful quenching to avoid side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm sulfinyl (S=O) stretching at ~1030–1060 cm⁻¹ and amine (N-H) bands at ~3300–3500 cm⁻¹ .

- NMR : Use ¹H NMR to verify aromatic protons (δ 7.2–8.0 ppm for iodobenzene) and ethylamine backbone (δ 2.8–3.5 ppm for CH₂NH₂). ¹³C NMR resolves sulfinyl carbon (~50–60 ppm) .

- LC-MS : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) and isotopic patterns (iodine has a distinct 127 Da signature) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Enzyme Inhibition Studies : The sulfinyl group can act as a hydrogen bond acceptor, making it useful for probing enzyme active sites (e.g., proteases or kinases) .

- Prodrug Development : The iodine atom enables radiolabeling (e.g., with ¹²⁵I) for tracking biodistribution in preclinical models .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for sulfinyl-containing amines like this compound?

- Methodological Answer : Discrepancies in splitting patterns or chemical shifts often arise from dynamic stereochemistry of the sulfinyl group. Strategies include:

- Variable Temperature NMR : Cooling the sample to –40°C slows sulfinyl inversion, simplifying splitting .

- Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) to separate enantiomers for individual analysis .

Q. What strategies mitigate degradation of this compound during long-term storage?

- Methodological Answer :

- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 1 month) with LC-MS monitoring.

- Stabilization : Store under inert gas (argon) at –20°C in amber vials. Add antioxidants (e.g., BHT) to prevent sulfoxide overoxidation .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Simulations : Use software like AutoDock to predict binding modes to target proteins (e.g., serotonin receptors) .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with activity trends .

Q. What experimental designs are optimal for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Replace iodine with aryl boronic acids using Pd(PPh₃)₄ catalyst. Monitor reaction progress via TLC .

- Control Experiments : Compare reactivity with non-iodinated analogs to isolate electronic effects of the sulfinyl group .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products